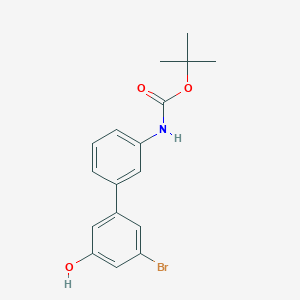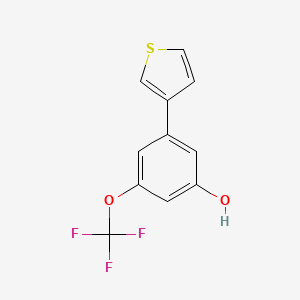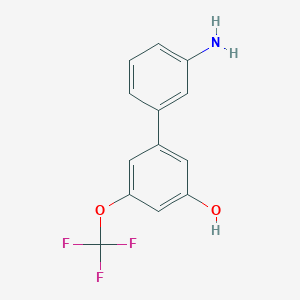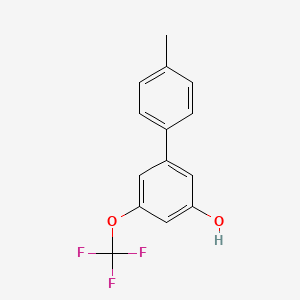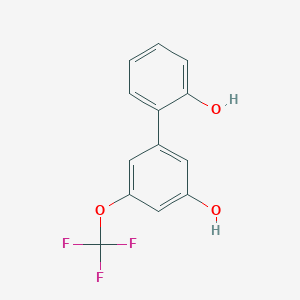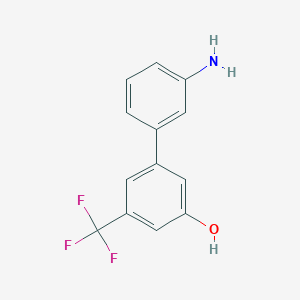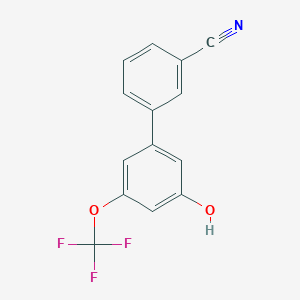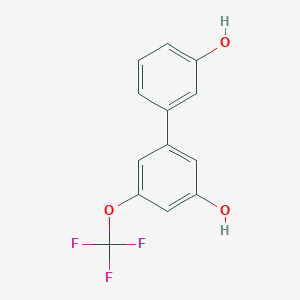
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% (5-HT3) is a phenolic compound that is commonly used in scientific research. Its unique structure and properties make it an ideal candidate for a variety of applications, ranging from synthetic chemistry to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including drug discovery, gene expression studies, and protein-protein interactions. It has also been used to study the effects of neurotransmitters, such as serotonin, on cell signaling pathways. In addition, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the development of diagnostic kits for the detection of various diseases.
Wirkmechanismus
5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is a ligand that binds to the serotonin receptor, which is a G-protein coupled receptor (GPCR). When 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% binds to the receptor, it activates a signaling cascade that leads to the activation of various intracellular signaling pathways, such as the cAMP pathway and the MAPK pathway. This activation of the signaling pathways leads to various physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of various intracellular signaling pathways by 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% results in a variety of biochemical and physiological effects. These effects include the regulation of gene expression, the modulation of cell proliferation and differentiation, the regulation of neurotransmitter release, and the regulation of cell migration. In addition, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is widely available. Second, it is easy to synthesize and purify. Third, it has a relatively high purity of 95%. Finally, its ability to activate multiple intracellular signaling pathways makes it an ideal candidate for a variety of research applications.
However, there are some limitations to using 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. First, its relatively low solubility in water can make it difficult to work with. Second, its relatively low potency can make it difficult to measure the effects of its activation of intracellular signaling pathways. Finally, its relatively short half-life can make it difficult to measure the effects of its activation over a long period of time.
Zukünftige Richtungen
The use of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research is likely to continue to increase in the future. Possible future directions include the development of more potent and stable analogs of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%, the development of new methods for the synthesis of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%, and the use of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in the development of new drugs and diagnostic kits. Additionally, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new cell-based assays for the study of various physiological and biochemical processes. Finally, 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new animal models for the study of various diseases.
Synthesemethoden
The synthesis of 5-(3-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is typically conducted using the reaction between 3-hydroxyphenyl acetic acid and trifluoromethoxybenzene. This reaction is catalyzed by a strong base, such as sodium hydroxide. After the reaction is complete, the resulting product is purified using column chromatography. The purity of the final product is typically 95%.
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-12-6-9(5-11(18)7-12)8-2-1-3-10(17)4-8/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKVGARVUKQSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686508 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-38-2 |
Source


|
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

